1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine

Synthetic intermediate Chemical biology Medicinal chemistry

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine (CAS 943119-67-3) is a synthetic piperazinylalkoxyindane derivative with molecular formula C₁₅H₂₂N₂O and molecular weight 246.35 g/mol. It comprises a 2,3-dihydro-1H-inden-5-ol unit linked to an unsubstituted piperazine ring via a two-carbon ethoxy bridge.

Molecular Formula C15H22N2O
Molecular Weight 246.354
CAS No. 943119-67-3
Cat. No. B2857603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
CAS943119-67-3
Molecular FormulaC15H22N2O
Molecular Weight246.354
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OCCN3CCNCC3
InChIInChI=1S/C15H22N2O/c1-2-13-4-5-15(12-14(13)3-1)18-11-10-17-8-6-16-7-9-17/h4-5,12,16H,1-3,6-11H2
InChIKeyJFCRYNYBXQAVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine (CAS 943119-67-3): Structural Baseline for Piperazinylalkoxyindane Procurement


1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine (CAS 943119-67-3) is a synthetic piperazinylalkoxyindane derivative with molecular formula C₁₅H₂₂N₂O and molecular weight 246.35 g/mol [1]. It comprises a 2,3-dihydro-1H-inden-5-ol unit linked to an unsubstituted piperazine ring via a two-carbon ethoxy bridge [1]. This compound belongs to the (ω-piperazinylalkoxy)indan class, members of which have been investigated for central nervous system (CNS) activities [2]. Unlike the more extensively characterized 3-carbon propoxy-linked or N-aryl-substituted analogs, this compound bears a free secondary amine on the piperazine ring, positioning it as a versatile synthetic intermediate or scaffold for further derivatization [1].

Why Generic Substitution of 1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine with In-Class Analogs Fails


Within the (ω-piperazinylalkoxy)indan series, even minor structural modifications produce substantial shifts in pharmacological profile. The established antianxiety leads—5-[3-(4-phenyl-1-piperazinyl)propoxy]indane and 5-[3-[4-(4-fluorophenyl)-1-piperazinyl]propoxy]indan (BP-528)—achieved efficacy through a specific combination of a three-carbon propoxy linker and an N-aryl substituent on the piperazine ring, being equipotent or more potent than chlordiazepoxide in antifighting and anti-morphine tests [1]. The target compound diverges at two critical positions: it possesses a shorter two-carbon ethoxy linker and an unsubstituted piperazine NH. These structural differences alter molecular flexibility, hydrogen-bonding capacity, and lipophilicity, which together govern target engagement, metabolic stability, and off-rate kinetics [1][2]. Consequently, the target compound cannot be assumed to replicate the pharmacological properties of its propoxy-linked or N-substituted congeners, nor can those congeners serve as drop-in replacements for applications requiring a free piperazine NH for further synthetic elaboration.

1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: Unsubstituted Piperazine NH Enables Derivatization Chemistry

The target compound possesses one hydrogen bond donor (HBD = 1), corresponding to the free secondary amine of the unsubstituted piperazine ring [1]. In contrast, the 4-methyl analog 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine and the 4-phenyl-substituted lead compound 5-[3-(4-phenyl-1-piperazinyl)propoxy]indane both have HBD = 0, as the piperazine N4 position is alkylated or arylated [2]. This single HBD unit is the prerequisite for further N-functionalization reactions—including amide coupling, sulfonylation, urea formation, and reductive amination—that are chemically inaccessible in the N-substituted analogs. The free NH also enables salt formation with acids, providing a handle for modifying solubility, crystallinity, and formulation properties that is absent in fully substituted piperazine derivatives.

Synthetic intermediate Chemical biology Medicinal chemistry

Linker Length and Rotatable Bond Count: Ethoxy vs. Propoxy Scaffold Differentiation

The target compound incorporates a two-carbon ethoxy linker (O-CH₂-CH₂-N) connecting the indane and piperazine moieties, resulting in 4 rotatable bonds [1]. The prototypical antianxiety leads in this class—including 5-[3-(4-phenyl-1-piperazinyl)propoxy]indane (compound 2 in Kikumoto et al.) and BP-528—utilize a three-carbon propoxy linker (O-CH₂-CH₂-CH₂-N), introducing an additional rotatable bond and greater conformational freedom [2][3]. In the systematic SAR study by Kikumoto et al., antianxiety activity was demonstrated specifically for propoxy-linked derivatives that were equipotent or more potent than chlordiazepoxide with less muscle-relaxant effect, while the ethoxy-linked congener series (n=2) was not reported among the active compounds, suggesting that linker length is a critical determinant of pharmacological activity in this scaffold class [2].

Conformational flexibility Pharmacophore design Structure-activity relationship

Lipophilicity (XLogP3-AA): Reduced logP Relative to N-Aryl-Substituted Antianxiety Leads

The target compound has a computed XLogP3-AA value of 2.1 [1]. This is markedly lower than the lipophilicity expected for N-aryl-substituted analogs such as 5-[3-(4-phenyl-1-piperazinyl)propoxy]indane or BP-528 (5-[3-(4-(4-fluorophenyl)-1-piperazinyl)propoxy]indan), which contain an additional aromatic ring at the piperazine N4 position. The addition of a phenyl substituent alone is predicted to increase logP by approximately 1.5–2.0 units based on fragment-based calculations. Lower lipophilicity in the target compound may translate into reduced phospholipidosis risk, lower plasma protein binding, and distinct tissue distribution profiles compared to the more lipophilic N-aryl leads—factors relevant for both in vitro assay performance (reduced nonspecific binding) and in vivo pharmacokinetic considerations.

Lipophilicity ADME prediction Drug-likeness

Molecular Weight: Significant Reduction Relative to N-Aryl Piperazinylalkoxyindanes

The target compound has a molecular weight of 246.35 g/mol [1]. By comparison, the N-(4-fluorophenyl)-substituted propoxy analog (BP-528 free base) has a molecular weight of 354.46 g/mol (C₂₂H₂₇FN₂O) , and the N-phenyl propoxy analog has a molecular weight of approximately 336.47 g/mol (C₂₂H₂₈N₂O). The target compound is therefore 108–110 g/mol lighter, placing it within lead-like chemical space (MW < 350) and approaching fragment-like criteria, whereas the N-aryl propoxy analogs reside in drug-like space (MW 350–500). This lower molecular weight, combined with the free NH handle, makes the target compound a more suitable starting point for fragment-based or structure-guided optimization campaigns where molecular complexity is added in a controlled, iterative manner.

Lead-likeness Fragment-based drug discovery Molecular weight

Topological Polar Surface Area (TPSA): Distinct Polarity Profile for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 24.5 Ų [1]. The piperidine analog 2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine (free base, CAS 1185303-73-4) has a TPSA of only 12.5 Ų, reflecting the replacement of the piperazine N4 nitrogen with a carbon atom. Conversely, the 4-methylpiperazine analog has a TPSA of approximately 15.8 Ų (tertiary amine, reduced polarity). The target compound's higher TPSA relative to the piperidine analog arises from the additional nitrogen in the piperazine ring, which contributes to both polar surface area and hydrogen-bond acceptor capacity (HBA = 3 vs. HBA = 2 for the piperidine analog). For CNS-targeted applications, TPSA values below 60–70 Ų are generally associated with favorable passive BBB permeation; the target compound's TPSA of 24.5 Ų places it well within this range but with distinct polarity characteristics compared to the less polar piperidine and N-methylpiperazine alternatives.

CNS drug design Blood-brain barrier Polar surface area

Commercial Availability as a Defined Reference Material and Synthetic Intermediate

The target compound is commercially cataloged by multiple suppliers specifically as a research intermediate and impurity reference material. American Elements lists CAS 943119-67-3 as part of its life science product catalog with the identified use 'Scientific research and development' [1]. CymitQuimica (Biosynth brand) supplies the compound with a minimum purity of 95% at quantities of 50 mg (€213) and 500 mg (€850) . Bio-fount explicitly categorizes this compound as usable as a pharmaceutical impurity reference and chemical synthesis intermediate [2]. This documented commercial availability as a reference-grade material distinguishes the compound from many in-class analogs that may require custom synthesis, providing procurement-ready access for impurity profiling, analytical method development, and synthetic chemistry applications.

Reference standard Synthetic intermediate Procurement

Optimal Application Scenarios for 1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine Based on Quantitative Differentiation Evidence


Scaffold for Diversity-Oriented Synthesis via N-Functionalization

The free piperazine NH (HBD = 1, HBA = 3) is the defining chemical feature enabling this compound to serve as a modular scaffold for library synthesis [1]. Unlike N-methyl or N-aryl analogs that are chemically inert at the N4 position, the target compound can undergo amide coupling, sulfonylation, reductive amination, urea formation, and Buchwald-Hartwig arylation to generate diverse compound libraries. The lower molecular weight (246.35 g/mol) and lipophilicity (XLogP3-AA = 2.1) provide room for physicochemical property expansion during optimization without exceeding drug-likeness thresholds [1]. This scenario is supported by the compound's documented use as a synthetic intermediate and its commercial availability at ≥95% purity [2].

Reference Standard for Impurity Profiling and Analytical Method Development

Multiple suppliers catalog this compound specifically as a pharmaceutical impurity reference material [2]. Its well-defined structure (InChI, SMILES, and MDL number MFCD11592039 available in PubChem [1]) and commercial availability at defined purity (≥95%) support its use as a retention time marker, system suitability standard, or impurity spike-in control in HPLC, LC-MS, and GC-MS analytical workflows. Researchers developing analytical methods for piperazinylalkoxyindane-based APIs can procure this compound off-the-shelf rather than commissioning custom synthesis of a reference standard.

Comparator Compound for Linker-Length SAR Studies in CNS-Targeted Programs

Systematic SAR data from the Kikumoto et al. (1983) study demonstrates that propoxy-linked (n=3) derivatives of this scaffold class exhibit antianxiety activity equipotent or more potent than chlordiazepoxide [3]. The target compound provides the ethoxy-linked (n=2) comparator needed to interrogate the contribution of linker length to target engagement, functional activity, and selectivity. With a rotatable bond count of 4 (vs. ≥5 for propoxy analogs) [1], this compound enables head-to-head profiling of how conformational constraints imposed by linker length affect binding kinetics and functional responses at CNS targets such as benzodiazepine receptors, serotonin receptors, and dopamine receptors, for which related indanyl-piperazine derivatives have known affinity.

Low-Lipophilicity Starting Point for CNS Lead Optimization

With a computed XLogP3-AA of 2.1 and TPSA of 24.5 Ų, the target compound occupies favorable CNS drug-like chemical space [1]. Its lower lipophilicity (estimated ΔXLogP of -1.4 to -2.4 vs. N-aryl-substituted antianxiety leads) potentially translates to reduced CYP450 inhibition liability and lower nonspecific tissue binding—both common challenges with more lipophilic N-arylpiperazine derivatives. This compound is therefore suited as a starting scaffold for CNS programs requiring iterative lipophilicity optimization, where adding functional groups to the free NH position can modulate logP in a controlled fashion while monitoring effects on target engagement, metabolic stability, and brain penetration.

Quote Request

Request a Quote for 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.